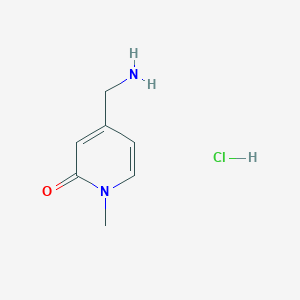![molecular formula C10H11ClF3NO2 B1383345 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride CAS No. 1798747-21-3](/img/structure/B1383345.png)
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C10H11ClF3NO2 . The InChI code is 1S/C9H8F3NO2.ClH/c10-5-1-4 (2-6 (11)8 (5)12)3-7 (13)9 (14)15;/h1-2,7H,3,13H2, (H,14,15);1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its trifluorophenyl group is particularly useful in creating molecules with enhanced metabolic stability and bioavailability. For instance, it can be used to develop GABA_A receptor modulators, which are potential treatments for neurological disorders .
Nanotechnology
In nanotechnology, this compound can be employed to fabricate nanoscale devices or coatings. Its molecular structure allows for precise interactions at the nanoscale, which can be pivotal in the development of advanced sensors and electronics.
Each application leverages the unique chemical structure of 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride , demonstrating its versatility and importance in scientific research. The trifluorophenyl group, in particular, is a valuable moiety in medicinal chemistry due to its ability to improve the pharmacokinetic properties of therapeutic agents .
Mechanism of Action
Safety and Hazards
The compound has several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-(aminomethyl)-3-(3,4,5-trifluorophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-7-2-5(3-8(12)9(7)13)1-6(4-14)10(15)16;/h2-3,6H,1,4,14H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNIJLMMPBENLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC(CN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B1383263.png)

![8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B1383265.png)






![3-[(2-aminoethyl)(methyl)amino]-N-methylpropanamide dihydrochloride](/img/structure/B1383280.png)


amine hydrochloride](/img/structure/B1383285.png)